Isoxanthohumol

Overview

Description

Isoxanthohumol is a prenylflavonoid found predominantly in hops (Humulus lupulus) and beer. It is a phytoestrogen, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant interest due to its potential health benefits, including anti-cancer, anti-inflammatory, and antiviral properties .

Mechanism of Action

Isoxanthohumol (IXN) is a prenylflavonoid derived from hops and beer, known for its diverse biological properties .

Target of Action

The primary targets of IXN are T cells, specifically the pro-inflammatory Th17/Th1 cells and the anti-inflammatory Treg cells . These cells play a crucial role in the immune response, with Th17/Th1 cells promoting inflammation and Treg cells suppressing the immune response .

Mode of Action

IXN interacts with its targets by regulating T cell development. It inhibits the proliferation of CD4+ T cells, promotes apoptosis, and regulates the balance between Treg and Th17 cells . This results in a suppression of the pro-inflammatory Th17/Th1 cells and promotion of the anti-inflammatory Treg cells .

Biochemical Pathways

IXN affects several biochemical pathways. It restores gut microbiota disorder and increases gut microbiota diversity, maintaining the ratio of Firmicutes/Bacteroidetes balance, promoting abundance of Bacteroidetes and Ruminococcus, and suppressing abundance of proteobacteria . Additionally, it regulates the pyruvate metabolic pathway .

Pharmacokinetics

It has been suggested that flavonoids like ixn have low systemic availability and are excreted via the feces . The cyclization of xanthohumol to this compound was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .

Result of Action

The action of IXN results in significant attenuation of dextran sodium sulfate (DSS)-induced colitis, evidenced by reduced DAI scores and histological improvements . It also leads to a decrease in reactive oxygen species (ROS) in vivo .

Action Environment

The action of IXN can be influenced by environmental factors such as the gut microbiota. The flora in the human intestine can convert IXN into 8-prenylnaringenin . This conversion could potentially influence the efficacy and stability of IXN.

Biochemical Analysis

Biochemical Properties

Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin, a flavonoid, using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like acetone .

Industrial Production Methods: In an industrial setting, this compound is often extracted from hops during the brewing process. The extraction involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Isoxanthohumol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinones.

Reduction: Reduction reactions can convert this compound into dihydrothis compound.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Isoxanthohumol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cell signaling pathways and gene expression.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the brewing industry to enhance the health benefits of beer.

Comparison with Similar Compounds

Isoxanthohumol is often compared with other prenylflavonoids such as xanthohumol and 8-prenylnaringenin:

Xanthohumol: Another prenylflavonoid found in hops, known for its potent anti-cancer and anti-inflammatory properties.

8-Prenylnaringenin: A metabolite of this compound, produced in the human intestine.

This compound stands out due to its balanced profile of biological activities and its potential for conversion into other bioactive compounds in the body .

Properties

IUPAC Name |

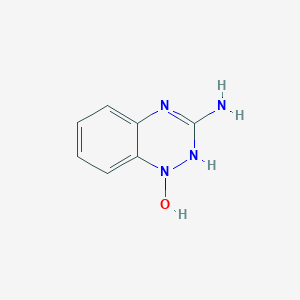

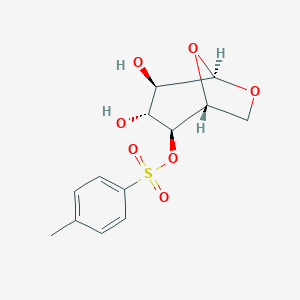

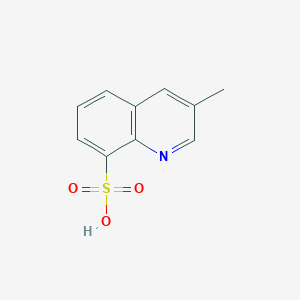

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

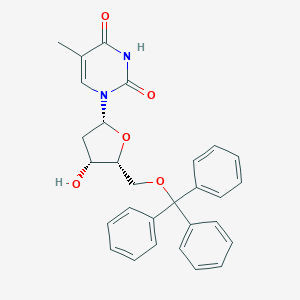

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)